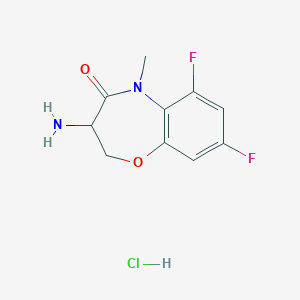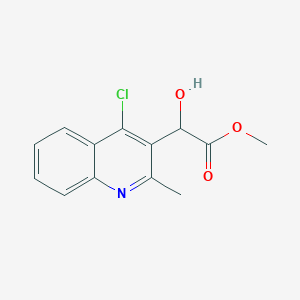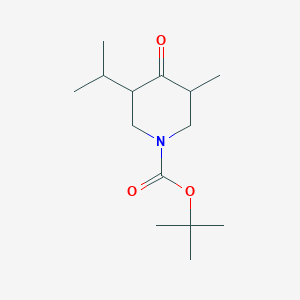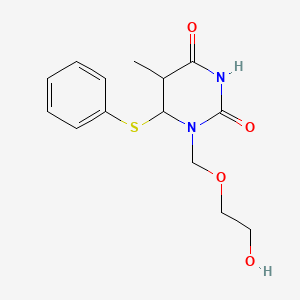![molecular formula C27H46O2 B14784157 (10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14784157.png)
(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-Hydroxycholesterol is a derivative of cholesterol, which plays a role in various biological processes in humans and other species. It is involved in cholesterol metabolism, antivirus processes, inflammatory and immune responses, and survival signaling pathways . This compound is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
25-Hydroxycholesterol is synthesized from cholesterol through a hydroxylation reaction catalyzed by the enzyme cholesterol 25-hydroxylase . This enzyme uses oxygen and a di-iron cofactor to catalyze the hydroxylation reaction . The reaction conditions typically involve the presence of oxygen and specific cofactors to facilitate the enzymatic activity.
Industrial Production Methods
In industrial settings, the production of 25-Hydroxycholesterol involves the extraction and purification of cholesterol from biological matrices, followed by enzymatic conversion to 25-Hydroxycholesterol . High-performance liquid chromatography (HPLC) and gas chromatography-tandem mass spectrometry (GC-MS) are commonly used for the analysis and quantification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
25-Hydroxycholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: The compound can be oxidized by enzymes such as CYP3A4 to form 7α,25-dihydroxycholesterol.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the compound to its reduced forms.
Substitution: Substitution reactions may involve the replacement of the hydroxyl group with other functional groups under specific conditions.
Major Products Formed
The major products formed from these reactions include 7α,25-dihydroxycholesterol and other hydroxylated derivatives .
Applications De Recherche Scientifique
25-Hydroxycholesterol has a wide range of scientific research applications:
Mécanisme D'action
25-Hydroxycholesterol exerts its effects through several mechanisms:
Cholesterol Metabolism: It regulates sterol-responsive element binding proteins (SREBPs) to control sterol biosynthesis.
Antiviral Activity: The compound inhibits viral entry and replication by modulating cholesterol levels in cell membranes.
Inflammatory Response: It acts as a potent agonist of nuclear liver X receptors (LXRs), which regulate metabolism, inflammatory response, and cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
27-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism and immune response.
7α,25-Dihydroxycholesterol: A hydroxylated derivative of 25-Hydroxycholesterol with similar biological functions.
24-Hydroxycholesterol: Involved in cholesterol homeostasis in the brain.
Uniqueness
25-Hydroxycholesterol is unique due to its potent antiviral properties and its role as a regulator of cholesterol metabolism and inflammatory responses . Its ability to modulate multiple signaling pathways makes it a valuable compound in scientific research and therapeutic applications.
Propriétés
Formule moléculaire |
C27H46O2 |
|---|---|
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18?,20?,21?,22?,23?,24?,26-,27+/m0/s1 |
Clé InChI |
INBGSXNNRGWLJU-WEPUVPTKSA-N |
SMILES isomérique |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-Tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone;hydrate](/img/structure/B14784079.png)


![[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14784107.png)
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloro-](/img/structure/B14784109.png)


![4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14784131.png)
![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14784142.png)
![(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B14784145.png)

![[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate](/img/structure/B14784168.png)

![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one](/img/structure/B14784175.png)
